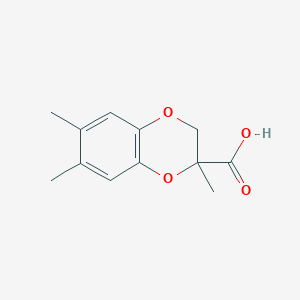
5-Chloro-2,4,4-trimethylpent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,4,4-trimethylpent-1-ene is an organic compound with the molecular formula C8H15Cl. It is a chlorinated derivative of 2,4,4-trimethylpent-1-ene, characterized by the presence of a chlorine atom attached to the pentene chain. This compound is a clear, colorless liquid with a unique molecular structure that offers a diverse range of applications in various industries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4,4-trimethylpent-1-ene typically involves the chlorination of 2,4,4-trimethylpent-1-ene. One efficient method employs triphosgene as the chlorinating agent. The reaction is carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (around 80°C) with the initiation of N,N-dimethylacetamide. This method yields a high purity product with a yield of up to 97.93% .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for maximum yield and purity, ensuring the compound meets the required specifications for its various applications.
化学反应分析
Types of Reactions
5-Chloro-2,4,4-trimethylpent-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, which can replace the chlorine atom under basic conditions.
Addition Reactions: Reagents such as hydrogen gas (in the presence of a catalyst) or halogens can add across the double bond.
Major Products Formed
Substitution Reactions: Products include 2,4,4-trimethylpent-1-ene derivatives with different functional groups replacing the chlorine atom.
Addition Reactions: Products include saturated compounds where the double bond has been converted to a single bond with additional substituents.
科学研究应用
5-Chloro-2,4,4-trimethylpent-1-ene has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 5-Chloro-2,4,4-trimethylpent-1-ene involves its interaction with molecular targets through its reactive chlorine atom and double bond. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the nature of the interacting species .
相似化合物的比较
Similar Compounds
2,4,4-Trimethyl-1-pentene: The non-chlorinated parent compound.
2,4,4-Trimethyl-2-pentene: An isomer with the double bond in a different position.
Diisobutylene: A related compound with similar structural features.
Uniqueness
5-Chloro-2,4,4-trimethylpent-1-ene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential applications compared to its non-chlorinated counterparts. This uniqueness makes it valuable in specific chemical syntheses and industrial processes.
属性
分子式 |
C8H15Cl |
|---|---|
分子量 |
146.66 g/mol |
IUPAC 名称 |
5-chloro-2,4,4-trimethylpent-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-7(2)5-8(3,4)6-9/h1,5-6H2,2-4H3 |
InChI 键 |
NWFKRJSJIJLKPW-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC(C)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


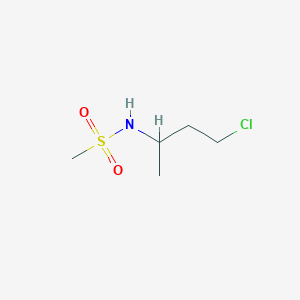
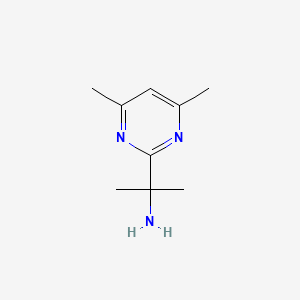
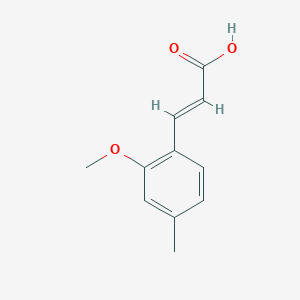
![3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174107.png)
![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)

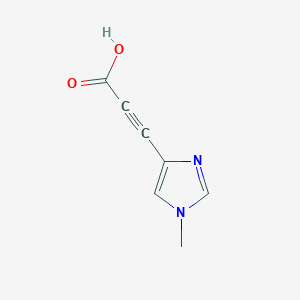
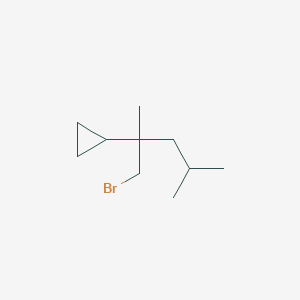
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol](/img/structure/B13174143.png)
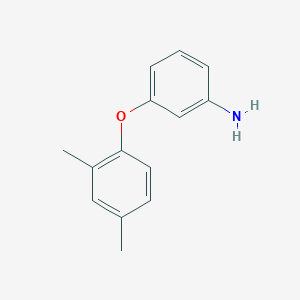
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13174149.png)
